

A Comparative Guide to the Inhibitory Effects of 3-Oxopropanoate Analogues

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Compound of Interest

Compound Name: 3-Oxopropanoate

Cat. No.: B1240783

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of a series of **3-oxopropanoate** analogues, specifically focusing on a class of β -keto esters designed as potential quorum-sensing inhibitors in bacteria. The information presented is compiled from experimental data to facilitate a direct comparison of the compounds' potency and to provide detailed methodologies for reproducibility.

Quantitative Data Summary

The following table summarizes the *in vitro* antimicrobial activity of eight synthesized β -keto ester analogues. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in mg/mL against various pathogenic and phytopathogenic bacteria. Lower values indicate higher inhibitory potency.

Compound ID	Structure	Target Organism	MIC (mg/mL)	MBC (mg/mL)
1	Phenyl substituted	Pseudomonas aeruginosa	0.63	>5.00
Staphylococcus aureus	0.63	>5.00		
Pseudomonas syringae	>5.00	>5.00		
Agrobacterium tumefaciens	0.16	2.50		
2	2-Fluorophenyl substituted	Pseudomonas aeruginosa	0.63	>5.00
Staphylococcus aureus	0.63	>5.00		
Pseudomonas syringae	2.50	>5.00		
Agrobacterium tumefaciens	0.08	1.25		
3	2-Hydroxyphenyl substituted	Pseudomonas aeruginosa	>5.00	>5.00
Staphylococcus aureus	>5.00	>5.00		
Pseudomonas syringae	>5.00	>5.00		
Agrobacterium tumefaciens	0.63	>5.00		
4	2-Nitrophenyl substituted	Pseudomonas aeruginosa	0.63	>5.00

Staphylococcus aureus	0.63	>5.00		
Pseudomonas syringae	2.50	>5.00		
Agrobacterium tumefaciens	0.16	2.50		
5	2,4-Difluorophenyl substituted	Pseudomonas aeruginosa	0.32	5.00
Staphylococcus aureus	0.32	5.00		
Pseudomonas syringae	1.25	5.00		
Agrobacterium tumefaciens	0.08	1.25		
6	2,4-Dichlorophenyl substituted	Pseudomonas aeruginosa	0.32	2.50
Staphylococcus aureus	0.32	2.50		
Pseudomonas syringae	1.25	5.00		
Agrobacterium tumefaciens	0.08	1.25		
7	2,4,6-Trifluorophenyl substituted	Pseudomonas aeruginosa	0.32	2.50
Staphylococcus aureus	0.32	2.50		

Pseudomonas syringae	1.25	5.00		
Agrobacterium tumefaciens	0.08	1.25		
8	Pentafluorophen yl substituted	Pseudomonas aeruginosa	0.32	2.50
Staphylococcus aureus	0.32	2.50		
Pseudomonas syringae	1.25	5.00		
Agrobacterium tumefaciens	0.08	1.25		

Experimental Protocols

Synthesis of β -Keto Ester Analogues[1]

The synthesis of the β -keto ester analogues was achieved through a two-step process:

- Intermediate Synthesis: Commercially available carboxylic acids were condensed with Meldrum's acid at room temperature overnight.
- Final Product Formation: The resulting intermediates were refluxed in tert-butanol to yield the final β -keto ester products.

In Vitro Antimicrobial Screening[1]

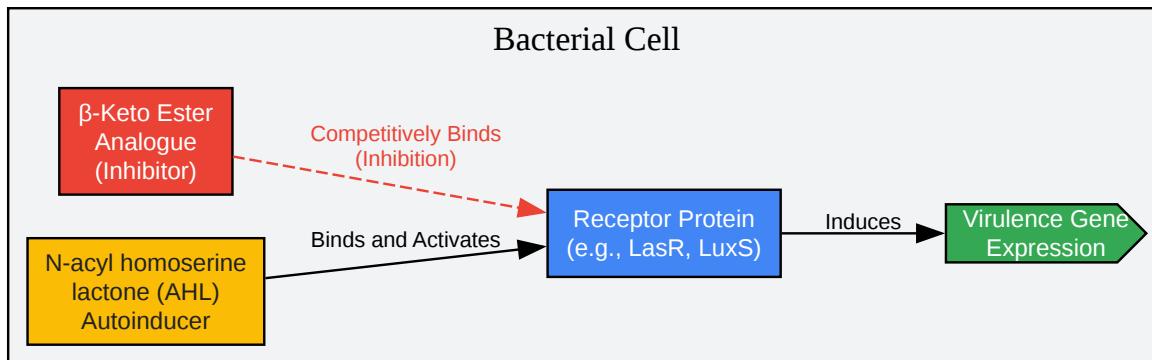
The antimicrobial activity of the synthesized β -keto esters was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Bacterial Strains: The following bacterial strains were used: *Pseudomonas aeruginosa* (ATCC 27853), *Staphylococcus aureus* (ATCC 29213), *Pseudomonas syringae* pv. *syringae* (PS-1), and *Agrobacterium tumefaciens* (C58).

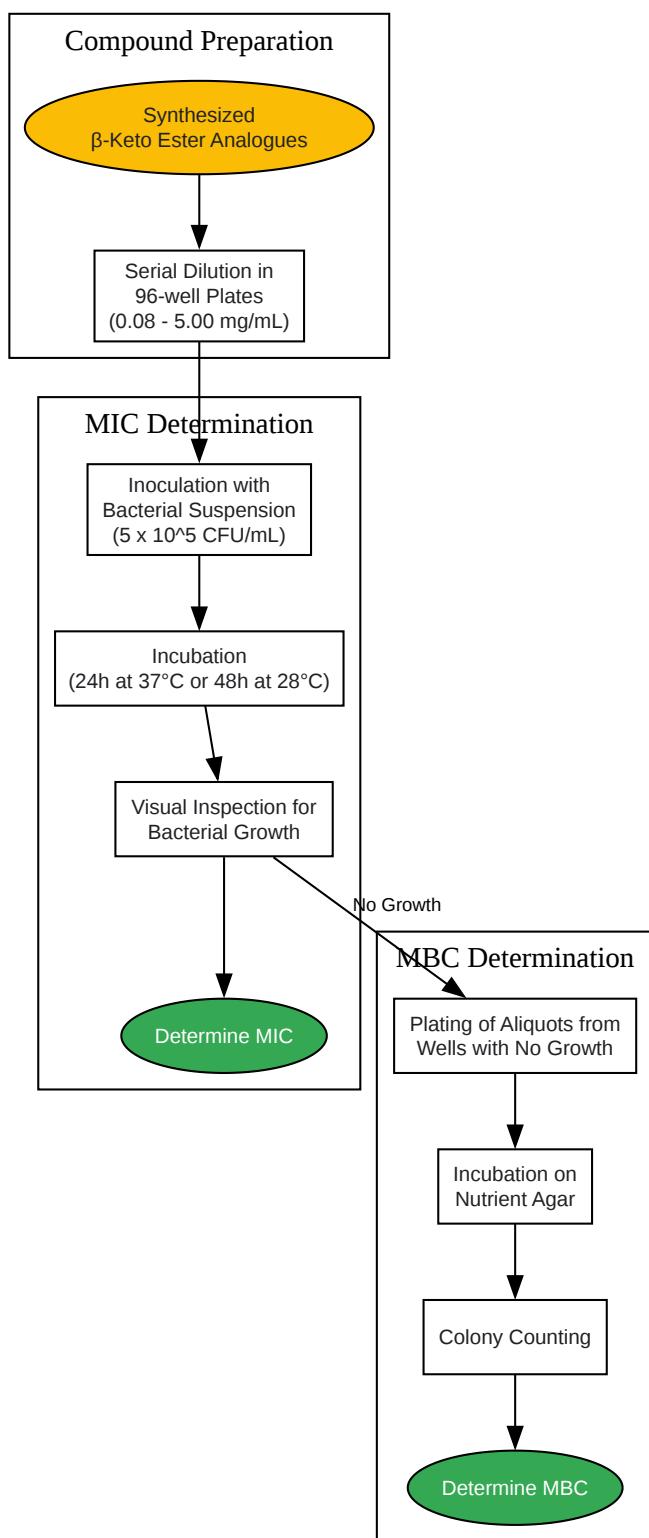
- MIC Determination:
 - A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for pathogenic bacteria and King's B broth for phytopathogenic bacteria.
 - The final concentrations of the compounds ranged from 0.08 to 5.00 mg/mL.
 - Each well was inoculated with a bacterial suspension to a final concentration of 5×10^5 CFU/mL.
 - The plates were incubated at 37°C for 24 hours for pathogenic bacteria and at 28°C for 48 hours for phytopathogenic bacteria.
 - The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
- MBC Determination:
 - Aliquots of 10 μ L were taken from the wells showing no visible growth in the MIC assay.
 - These aliquots were plated on nutrient agar plates.
 - The plates were incubated under the same conditions as the MIC assay.
 - The MBC was defined as the lowest concentration of the compound that resulted in a $\geq 99.9\%$ reduction in the initial bacterial count.

Visualizations

Signaling Pathway: Quorum Sensing Inhibition



Proposed mechanism of quorum sensing inhibition by β -keto ester analogues.



Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

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